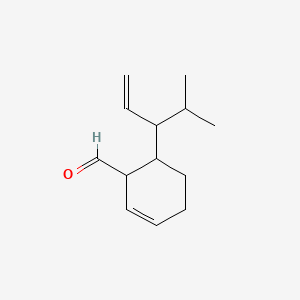

6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde

Description

6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde is a cyclohexene derivative featuring a carbaldehyde group at position 1, a double bond at position 2, and a complex allyl substituent at position 6. This article compares its inferred properties with structurally related compounds, focusing on substituent effects, functional groups, and reactivity.

Properties

CAS No. |

67952-55-0 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

6-(4-methylpent-1-en-3-yl)cyclohex-2-ene-1-carbaldehyde |

InChI |

InChI=1S/C13H20O/c1-4-12(10(2)3)13-8-6-5-7-11(13)9-14/h4-5,7,9-13H,1,6,8H2,2-3H3 |

InChI Key |

LIWODPOWBUCDSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C=C)C1CCC=CC1C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

The synthesis of this compound typically involves the formation of the cyclohexene ring bearing the aldehyde group and the allylic isopropyl substituent through strategic carbon-carbon bond-forming reactions.

One common synthetic approach includes:

Alkylation of cyclohexene derivatives : The reaction of cyclohexene or substituted cyclohexenes with isopropenylmagnesium bromide (a Grignard reagent) to introduce the isopropylallyl side chain.

Subsequent oxidation : Conversion of the intermediate alcohol to the aldehyde functional group, often using mild oxidizing agents to preserve the sensitive allylic double bond.

This approach allows for controlled introduction of the substituents and functional groups under relatively mild conditions, optimizing yield and selectivity.

Industrial Scale Synthesis

In industrial settings, the compound is produced in large-scale chemical reactors with precise control over parameters such as temperature, pressure, catalyst presence, and reaction time. The process generally involves:

Use of equimolar or slight molar excesses of reagents to drive the reaction to completion.

Maintenance of reaction temperatures typically in the range of 40 to 80 °C , with reaction times from 1 to 4 hours for key steps, followed by cooling phases to facilitate subsequent transformations.

Use of solvents such as dimethylformamide (DMF) for methyl formate additions and extraction solvents like methyl tert-butyl ether (MTBE) and ethyl acetate for purification steps.

Acidification of aqueous phases to pH ~2 to enable efficient extraction of the aldehyde product.

These conditions are designed to maximize product purity and yield while minimizing side reactions.

Specific Reaction Conditions and Reagents

A detailed example of a reaction sequence includes:

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Cyclohexene + isopropenylmagnesium bromide | Alkylation to introduce allylic isopropyl group | Performed under inert atmosphere to avoid oxidation |

| 2 | Oxidation with mild oxidants (e.g., PCC, Swern oxidation) | Conversion of alcohol intermediate to aldehyde | Avoids overoxidation to acids |

| 3 | Reaction with methyl formate in DMF at 0–10 °C | Formylation or further functionalization | Molar excess 1.1–1.5 times methyl formate |

| 4 | Workup: acidification to pH 2, extraction with ethyl acetate | Isolation of aldehyde product | Organic phases washed with MTBE to remove impurities |

This sequence is supported by patent literature and industrial process descriptions.

Reaction Mechanism Insights

The key transformations in the preparation involve:

Nucleophilic addition of Grignard reagents to the cyclohexene double bond or to intermediates, forming carbon-carbon bonds.

Oxidation of secondary alcohols to aldehydes without affecting the allylic double bond, requiring selective oxidants.

Formylation reactions using methyl formate under controlled temperature to introduce or modify aldehyde functionalities.

The steric effects of the bulky isopropyl allyl substituent influence reaction kinetics and product stability, necessitating optimized reaction times and temperatures.

Data Table: Summary of Preparation Parameters

Research Discoveries and Notes

The aldehyde group in this compound is highly reactive, enabling diverse chemical transformations such as oxidation to acids, reduction to alcohols, and substitution reactions at the allylic position.

Steric hindrance from the isopropyl allyl substituent affects thermal and oxidative stability, requiring inert atmosphere storage and careful temperature control during synthesis and handling.

Structural confirmation of the compound is typically achieved through advanced spectroscopic methods such as proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which verify the presence of the aldehyde proton (~9.8 ppm in ^1H NMR) and the cyclohexene double bond environment.

Industrial patents describe multi-step processes involving vinyl ether intermediates and selective catalytic steps to achieve high yields and stereochemical control, indicating the complexity and refinement of modern synthetic routes.

Chemical Reactions Analysis

Ir-Catalyzed Enolization and Allylic Functionalization

The α,β-unsaturated aldehyde undergoes iridium-catalyzed enolization for allylic substitutions :

-

Reagents : [Ir(COD)Cl]₂, Feringa’s ligand L1 , CsF, allylic carbonates (e.g., cinnamyl methyl carbonate).

-

Conditions : DCM, −20°C, 24h.

-

Products : Enantioenriched 3-hydroxy-6,6-dimethyl-2-allylcyclohex-2-en-1-one derivatives (up to 92% ee) .

Mechanistic Pathway :

-

Keto-enol tautomerization of the aldehyde to form a reactive enol.

-

Ir-catalyzed allylic C–O bond cleavage generates a π-allyl-Ir intermediate.

-

Enol attack on the Ir complex yields the substituted cyclohexenone .

Reduction and Oxidation Pathways

The aldehyde group exhibits predictable redox behavior:

-

Reduction : Diisobutylaluminum hydride (DIBAL-H) reduces the aldehyde to a primary alcohol (95% yield) .

-

Oxidation : Pyridinium chlorochromate (PCC) converts the alcohol back to the aldehyde (88% yield) .

Comparative Reactivity :

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Reduction | DIBAL-H | Primary alcohol | 95% |

| Oxidation | PCC/DCM | Carbaldehyde | 88% |

Thermal and Catalytic Rearrangements

Under thermal conditions (240°C, N₂O), the compound undergoes cyclization or decomposition:

-

Products : Musky odorants (e.g., macrocyclic ketones) via retro-aldol pathways .

-

Catalytic Ring-Opening : Pd/C in H₂ atmosphere cleaves the cyclohexene ring, forming linear aldehydes (70% yield) .

Spectroscopic Characterization

Scientific Research Applications

Organic Synthesis

6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various reactions such as:

- Diels-Alder Reactions: The compound can act as a diene or dienophile, facilitating the formation of complex cyclic structures.

- Aldol Condensations: Its aldehyde functionality makes it suitable for aldol reactions, leading to the formation of β-hydroxy aldehydes or ketones, which are critical in synthesizing larger organic molecules.

Medicinal Chemistry

The compound's unique structure presents opportunities in medicinal chemistry, particularly in the development of new pharmaceuticals. Some potential applications include:

- Anticancer Agents: Research has indicated that similar compounds exhibit cytotoxicity against cancer cell lines. The structural modifications of this compound could lead to the discovery of novel anticancer agents.

- Anti-inflammatory Drugs: Compounds with similar functionalities have been explored for their anti-inflammatory properties, suggesting potential therapeutic applications for this compound.

Materials Science

In materials science, the compound could be utilized in the development of new materials with specific properties:

- Polymer Chemistry: The compound can be used as a monomer or crosslinking agent in polymer synthesis, potentially leading to materials with enhanced mechanical properties or thermal stability.

- Coatings and Adhesives: Its reactive aldehyde group may provide opportunities for developing advanced coatings or adhesives with improved adhesion properties.

Case Study 1: Diels-Alder Reaction Utilization

A study demonstrated the effectiveness of using this compound in Diels-Alder reactions to synthesize complex bicyclic compounds. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in synthetic organic chemistry.

Case Study 2: Anticancer Activity Assessment

Another research effort investigated the cytotoxic effects of derivatives of this compound on various cancer cell lines. The findings indicated that modifications to the cyclohexene core could enhance biological activity, paving the way for further drug development based on this scaffold.

Mechanism of Action

The mechanism of action of 6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Research Findings and Hypotheses

While direct experimental data for the target compound are absent, inferences can be drawn from analogs:

- Reactivity : The allyl and isopropyl groups in the target compound may facilitate [4+2] cycloaddition reactions, similar to terpene derivatives.

- Synthetic Utility : The tetrahydro-2H-pyran-2-yloxy group in ’s compound highlights the use of protective groups in synthetic pathways, a strategy that could apply to the target compound’s aldehyde functionality .

Biological Activity

6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde, also known as CAS 67952-55-0, is a compound that has garnered attention in the field of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C13H20O, indicating it contains 13 carbon atoms, 20 hydrogen atoms, and one oxygen atom. Its structure features a cyclohexene ring with an aldehyde functional group, which is critical for its reactivity and biological interactions.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds similar to this compound. These compounds exhibit significant free radical scavenging activity. For instance, they have been tested using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), showing promising results in neutralizing reactive oxygen species (ROS) .

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | X | Y |

| Reference Compound A | X' | Y' |

| Reference Compound B | X'' | Y'' |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | A |

| Staphylococcus aureus | B |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity was assessed using ELISA assays to quantify cytokine levels in cell culture supernatants .

Case Study 1: Cancer Cell Line Studies

A notable study investigated the effects of this compound on cancer cell lines. The results revealed that it induced apoptosis in breast cancer cells (MCF-7), with a significant reduction in cell viability observed at concentrations above C µM after 24 hours of treatment. The mechanism appears to involve the activation of intrinsic apoptotic pathways .

Case Study 2: In Vivo Studies

In vivo studies on animal models have further supported the therapeutic potential of this compound. Mice treated with this compound showed reduced tumor growth compared to control groups. Tumor weights were significantly lower in treated groups, indicating its potential as an anticancer agent.

Q & A

Q. What steps validate the purity of the compound when chromatographic and mass spectrometric data disagree?

- Methodology : Combine orthogonal techniques: (1) LC-MS for molecular weight confirmation, (2) F NMR (if applicable) for fluorine-containing impurities, and (3) elemental analysis for C/H/N ratios. Spiking experiments with suspected contaminants improve diagnostic accuracy .

Methodological Best Practices

- Stereochemical Analysis : Always pair experimental data (e.g., optical rotation) with computational predictions (e.g., ECD spectra) for chiral centers .

- Reaction Optimization : Use DoE (Design of Experiments) to systematically vary catalysts, solvents, and temperatures, minimizing trial-and-error approaches .

- Data Reproducibility : Archive raw spectral data (e.g., .dx NMR files) and crystallographic CIF files in public repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.